molecular formula C24H24N4O3 B11185897 2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11185897
M. Wt: 416.5 g/mol
InChI Key: BMYUDOBUYTXZLB-UHFFFAOYSA-N
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Description

2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of naphthyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of morpholine and phenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through multicomponent reactions. One common method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another approach includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and inhibit the activity of topoisomerases, leading to the disruption of DNA replication and transcription . Additionally, it can interact with cellular receptors and enzymes, modulating various signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-morpholinopropyl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the presence of both morpholine and phenyl groups, which enhance its chemical reactivity and biological activity

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

8-(3-morpholin-4-ylpropyl)-2-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C24H24N4O3/c29-23-19-17-20-22(8-12-28(24(20)30)18-5-2-1-3-6-18)25-21(19)7-11-27(23)10-4-9-26-13-15-31-16-14-26/h1-3,5-8,11-12,17H,4,9-10,13-16H2

InChI Key

BMYUDOBUYTXZLB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=C5

Origin of Product

United States

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